Increased Lipophilicity vs. Parent Aniline
The incorporation of an N-cyclopropyl group onto the 2,3-difluoro-6-nitroaniline scaffold significantly increases lipophilicity, a critical parameter for membrane permeability and metabolic stability. Compared to the unsubstituted parent compound, 2,3-difluoro-6-nitroaniline, N-Cyclopropyl-2,3-difluoro-6-nitroaniline exhibits a higher computed XLogP3 value, indicating enhanced partitioning into lipid bilayers [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 2,3-Difluoro-6-nitroaniline: 1.8 |
| Quantified Difference | Δ XLogP3 = +1.2 (66.7% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024-2025) |
Why This Matters
A higher logP value is essential for designing drug candidates with improved cell permeability and oral bioavailability, making this compound a superior intermediate for programs targeting intracellular or CNS-related indications.
- [1] PubChem. (2025). N-Cyclopropyl-2,3-difluoro-6-nitroaniline. Compound Summary for CID 62533646. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2,3-Difluoro-6-nitroaniline. Compound Summary for CID 2737028. National Center for Biotechnology Information. View Source
